1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Mode of Action
This compound acts as a potent and selective ALK5 inhibitor . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . By inhibiting ALK5, it disrupts the TGF-β signaling pathway, leading to changes in the cellular processes regulated by this pathway .
Biochemical Pathways
The key biochemical pathway affected by this compound is the TGF-β signaling pathway . This pathway is initiated when TGF-β binds to its receptor (ALK5), leading to the phosphorylation of Smad2/3 proteins . The inhibition of ALK5 by this compound prevents the phosphorylation of Smad2/3, thereby disrupting the TGF-β signaling pathway .
Pharmacokinetics
Its inhibitory activity against alk5 and tgf-β-induced smad2/3 phosphorylation suggests that it may have good bioavailability
Result of Action
The inhibition of ALK5 and the subsequent disruption of the TGF-β signaling pathway can lead to changes in various cellular processes, including cell growth, cell differentiation, and apoptosis . The exact molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of the TGF-β signaling pathway.
Preparation Methods
The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves multiple steps. One common synthetic route includes the reaction of 4-methoxy-7-methylbenzo[d]thiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with propanone to yield the final compound . Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives, such as:
4-Methylbenzo[d]thiazol-2-amine: Known for its antimicrobial properties.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Exhibits significant antitumor activity.
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone: Used in the synthesis of various industrial chemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-13(20)18-7-9-19(10-8-18)16-17-14-12(21-3)6-5-11(2)15(14)22-16/h5-6H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJIVVWJOHLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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